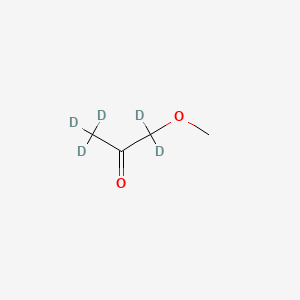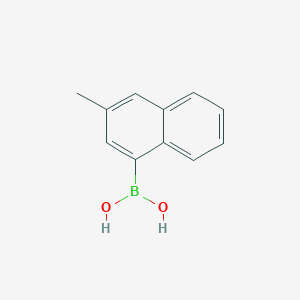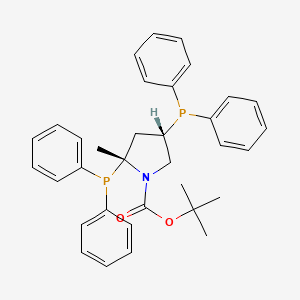
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Introduction of Phosphine Groups: The diphenylphosphino groups are introduced through nucleophilic substitution reactions, where the pyrrolidine ring reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted pyrrolidine derivatives .
科学研究应用
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine has several scientific research applications:
作用机制
The mechanism of action of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium . The pathways involved include oxidative addition, reductive elimination, and migratory insertion .
相似化合物的比较
Similar Compounds
Uniqueness
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is unique due to its dual phosphine groups, which enhance its ability to act as a chiral ligand in asymmetric synthesis. This dual functionality sets it apart from other similar compounds that may only have a single phosphine group or lack the BOC protection .
属性
分子式 |
C34H37NO2P2 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC 名称 |
tert-butyl (2R,4S)-2,4-bis(diphenylphosphanyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-33(2,3)37-32(36)35-26-31(38(27-17-9-5-10-18-27)28-19-11-6-12-20-28)25-34(35,4)39(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31H,25-26H2,1-4H3/t31-,34+/m0/s1 |
InChI 键 |
OWQRFVZWBLIKNN-AFPLUKJUSA-N |
手性 SMILES |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


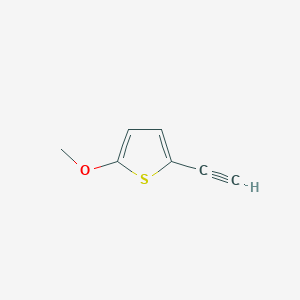


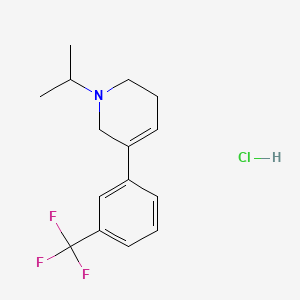
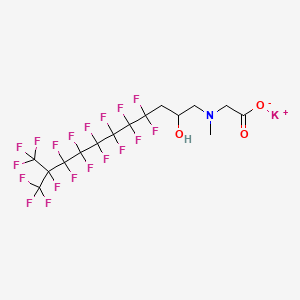
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)



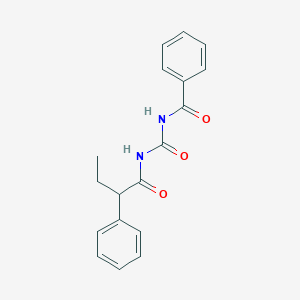
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

